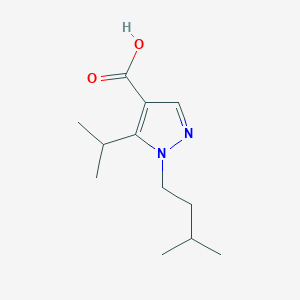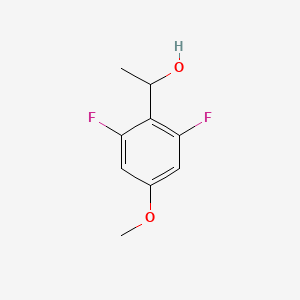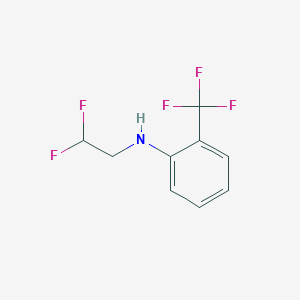
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, also known as DTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated aniline derivative that has been synthesized through various methods and has been studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Electron Transport Material
N-(Nitrofluorenylidene)anilines, including derivatives with 2-trifluoromethyl groups, have been utilized as electron transport materials in positive charge electrophotography. These compounds demonstrate high compatibility with polycarbonate and have been tested for stability and safety (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993) (Matsui et al., 1993).
Synthesis of Fluorine-Containing Molecules
Visible-light-promoted radical trifluoromethylation of anilines, including N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, is a significant method to produce biologically active, fluorine-containing compounds. This process has been leveraged to synthesize diverse heterocyclic compounds (Xie, Yuan, Abdukader, Zhu, & Ma, 2014) (Xie et al., 2014).
Ruthenium-Catalyzed Imidation
Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes uses 2-fluoro-5-(trifluoromethyl)aniline as a transient directing group. This method efficiently produces quinazoline and fused isoindolinone scaffolds (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021) (Wu et al., 2021).
Synthesis of Quinolin-4-ones
N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, similar to N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, have been used to synthesize 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. This compound demonstrates high yields in reactions with diethyl malonate (Gong & Kato, 2004) (Gong & Kato, 2004).
Silver-Catalyzed Trifluoroethylation
Silver(I)-catalyzed N-trifluoroethylation of anilines, including reactions involving compounds like N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, has been developed. This method involves a silver carbene as a key step and is significant for the synthesis of trifluoroethyl imidates (Luo, Wu, Zhang, & Wang, 2015) (Luo et al., 2015).
Cryocrystallographic Study
Trifluoromethyl anilines, including variations similar to N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, have been studied using in-situ cryo-crystallography. This research provides insights into intermolecular interactions and the role of weak interactions, especially involving fluorine, in solid-state structures (Ranganathan & Nethaji, 2017) (Ranganathan & Nethaji, 2017).
Eigenschaften
IUPAC Name |
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11)5-15-7-4-2-1-3-6(7)9(12,13)14/h1-4,8,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVRRRMBCAJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
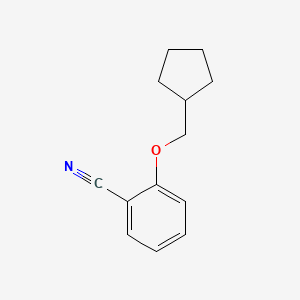
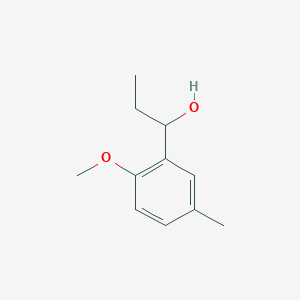

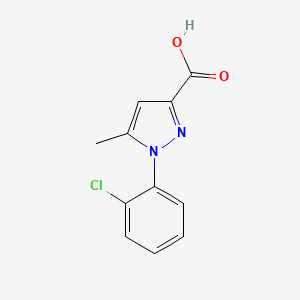
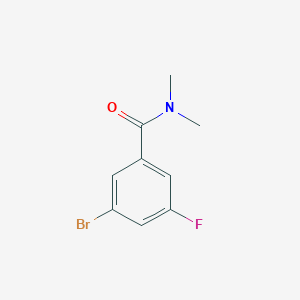
![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)
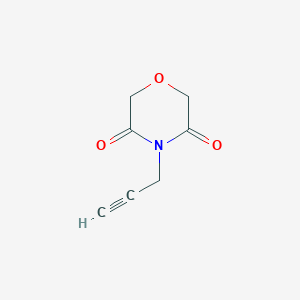
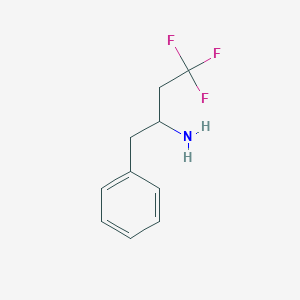
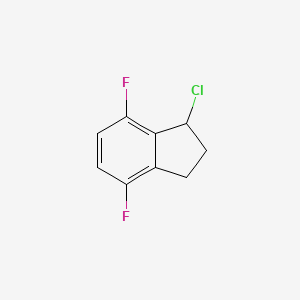
![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)
